Acide clavulanique : Cellulose

Vue d'ensemble

Description

Le clavulanate de potassium est un composé formé en combinant l'acide clavulanique avec le potassium. Il est principalement utilisé en association avec des antibiotiques bêta-lactamines, tels que l'amoxicilline, pour améliorer leur efficacité en inhibant les enzymes bêta-lactamases. Ces enzymes peuvent décomposer les antibiotiques bêta-lactamines et les rendre inefficaces. Le clavulanate de potassium lui-même n'a pas d'activité antibactérienne significative, mais joue un rôle crucial dans la prévention de la résistance aux antibiotiques .

Applications De Recherche Scientifique

Clavulanate potassium has a wide range of scientific research applications, including:

Chemistry: It is used to study enzyme inhibition and the development of new antibiotics.

Biology: Researchers use clavulanate potassium to investigate bacterial resistance mechanisms and the role of beta-lactamase enzymes.

Medicine: Clavulanate potassium is widely used in combination with antibiotics to treat various bacterial infections, including sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and skin infections

Industry: It is used in the pharmaceutical industry to develop and manufacture antibiotic formulations

Mécanisme D'action

Target of Action

Clavulanate is a β-lactam antibiotic related to the penicillins . It competitively and irreversibly inhibits a wide variety of β-lactamases, which are commonly found in microorganisms that are resistant to penicillins and cephalosporins . These β-lactamases are the primary targets of clavulanate . On the other hand, cellulase, an enzyme that breaks down cellulose, targets cellulose, a complex carbohydrate that forms the cell wall of plants .

Mode of Action

Clavulanate acts as a ‘suicide’ inhibitor of β-lactamases . It binds to these enzymes in an irreversible manner, preventing them from inactivating certain β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamases . Cellulase, on the other hand, interacts with cellulose by breaking the β-1,4-glycosidic bonds that hold the glucose units together . This results in the depolymerization of cellulose, converting it into simpler sugars .

Biochemical Pathways

The biosynthesis of clavulanate in Streptomyces clavuligerus involves a unique mechanism that is different from other β-lactam compounds . Large regions of the S. clavuligerus genome are involved in clavulanate biosynthesis . The biosynthesis of cellulose, on the other hand, involves the action of cellulose synthases . These enzymes polymerize glucose units to form cellulose .

Pharmacokinetics

Clavulanate is well absorbed after oral administration . It undergoes extensive hepatic metabolism and is excreted renally . The terminal half-lives of amoxicillin and clavulanate are approximately 1.27 hours and 1.03 hours, respectively . This suggests that there is no notable dose-to-dose accumulation on repeat dosing with a twice-daily regimen .

Result of Action

The action of clavulanate results in the enhancement of the antibacterial activity of β-lactam antibiotics . It prevents these antibiotics from being degraded by β-lactamases, thereby broadening their spectrum of susceptible bacterial infections . The action of cellulase on cellulose results in the breakdown of this complex carbohydrate into simpler sugars . This can be utilized in various industrial applications, such as the production of biofuels .

Action Environment

The action of clavulanate and cellulase can be influenced by various environmental factors. For instance, the storage conditions of clavulanate can affect its stability . It should be stored in a dry and well-ventilated place, away from water, as it is heat sensitive . The action of cellulase on cellulose can also be influenced by factors such as pH and temperature . Optimizing these conditions can enhance the efficiency of cellulose degradation .

Analyse Biochimique

Biochemical Properties

Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .

Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .

Cellular Effects

The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .

Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .

Molecular Mechanism

The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .

The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .

Temporal Effects in Laboratory Settings

The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .

Dosage Effects in Animal Models

The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .

Metabolic Pathways

The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .

The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .

Transport and Distribution

The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .

Subcellular Localization

The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La préparation du clavulanate de potassium implique plusieurs étapes. Une méthode courante comprend la dissolution de poudre de clavulanate de tert-butylamine dans une solution d'alcool isopropylique pour préparer une solution de clavulanate de tert-butylamine-alcool isopropylique. Cette solution est ensuite combinée à une solution de potassium éthylhexanoate-alcool isopropylique jusqu'à ce que la cristallisation complète se produise. Le produit résultant est ensuite filtré, lavé et séché pour obtenir du clavulanate de potassium .

Méthodes de production industrielles

Dans les environnements industriels, la production de clavulanate de potassium implique souvent une biofermentation suivie de procédés d'extraction et de cristallisation. L'environnement de production est soigneusement contrôlé pour maintenir des températures et une humidité basses afin de garantir la stabilité du produit. La cryogénie à l'azote liquide peut être utilisée pendant le processus de lixiviation pour protéger le composé de la dégradation .

Analyse Des Réactions Chimiques

Types de réactions

Le clavulanate de potassium subit diverses réactions chimiques, notamment :

Oxydation : Le clavulanate de potassium peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante dans ses applications typiques.

Réduction : Les réactions de réduction sont moins courantes pour le clavulanate de potassium.

Substitution : Le clavulanate de potassium peut subir des réactions de substitution, en particulier en présence d'enzymes bêta-lactamases.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le clavulanate de potassium comprennent les antibiotiques bêta-lactamines (par exemple, l'amoxicilline), l'alcool isopropylique et le potassium éthylhexanoate. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la stabilité et l'efficacité du composé .

Principaux produits formés

Le principal produit formé à partir de réactions impliquant le clavulanate de potassium est l'inactivation des enzymes bêta-lactamases, ce qui permet aux antibiotiques bêta-lactamines de rester efficaces contre les infections bactériennes .

Applications de la recherche scientifique

Le clavulanate de potassium a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé pour étudier l'inhibition enzymatique et le développement de nouveaux antibiotiques.

Biologie : Les chercheurs utilisent le clavulanate de potassium pour étudier les mécanismes de résistance bactérienne et le rôle des enzymes bêta-lactamases.

Médecine : Le clavulanate de potassium est largement utilisé en association avec des antibiotiques pour traiter diverses infections bactériennes, notamment la sinusite, la pneumonie, les infections de l'oreille, la bronchite, les infections des voies urinaires et les infections cutanées

Industrie : Il est utilisé dans l'industrie pharmaceutique pour développer et fabriquer des formulations antibiotiques

Mécanisme d'action

Le clavulanate de potassium fonctionne comme un inhibiteur de bêta-lactamase. Il contient un cycle bêta-lactame qui se lie de manière irréversible aux enzymes bêta-lactamases, les empêchant d'inactiver les antibiotiques bêta-lactamines. Ce mécanisme permet aux antibiotiques comme l'amoxicilline de rester efficaces contre les bactéries productrices de bêta-lactamases. Les cibles moléculaires du clavulanate de potassium sont les sites actifs des enzymes bêta-lactamases, et les voies impliquées comprennent l'inhibition de l'activité enzymatique et la protection des antibiotiques contre la dégradation .

Comparaison Avec Des Composés Similaires

Le clavulanate de potassium est souvent comparé à d'autres inhibiteurs de bêta-lactamases, tels que :

Acide clavulanique : Le composé parent du clavulanate de potassium, qui est combiné au potassium pour améliorer sa stabilité et sa solubilité.

Le clavulanate de potassium est unique en son genre pour sa capacité à améliorer l'efficacité des antibiotiques bêta-lactamines en inhibant irréversiblement les enzymes bêta-lactamases, ce qui en fait un outil précieux dans la lutte contre la résistance aux antibiotiques .

Activité Biologique

Clavulanate, particularly in its combination with cellulose, is recognized for its significant biological activity, primarily as a β-lactamase inhibitor. This article explores the mechanisms, efficacy, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Clavulanate

Clavulanate is a β-lactam antibiotic derived from the fermentation of Streptomyces clavuligerus. It is often used in conjunction with other antibiotics like amoxicillin to enhance their efficacy against β-lactamase-producing bacteria. The combination of clavulanate with cellulose serves to stabilize the compound and enhance its delivery in various formulations.

Clavulanate acts primarily as a suicide inhibitor of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of a covalent bond between clavulanate and a serine residue in the active site of the enzyme, leading to irreversible inhibition. This action allows penicillins and cephalosporins to exert their antibacterial effects more effectively against resistant strains .

Biological Activity

While clavulanate exhibits weak intrinsic antibacterial activity, it demonstrates significant synergistic effects when combined with other antibiotics. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity Without Clavulanate | Activity With Clavulanate |

|---|---|---|

| Staphylococcus aureus | Poor | Enhanced |

| Escherichia coli | Moderate | Strong |

| Pseudomonas aeruginosa | Poor | Enhanced (inducer effect) |

| Enterobacteriaceae | Poor | Enhanced |

Clavulanate's ability to inhibit β-lactamase production in bacteria like Pseudomonas aeruginosa has been documented. A study showed that clavulanate could induce AmpC β-lactamase expression, which may lead to antagonism in certain conditions .

Case Studies

- Clinical Efficacy in Respiratory Infections : A clinical trial evaluated the effectiveness of amoxicillin/clavulanate in treating community-acquired pneumonia (CAP). Results indicated a clinical success rate of 94.7% in patients treated with this combination compared to 91.5% for those on standard therapy .

- Pharmacokinetics Study : A pharmacokinetic study involving 67 subjects assessed the absorption and metabolism of clavulanic acid. Blood samples were collected at various intervals post-administration, revealing peak serum concentrations that support its use as an effective adjunct in antibiotic therapy .

- Induction Studies : Research demonstrated that clavulanate could induce AmpC expression in clinical isolates of Pseudomonas aeruginosa, impacting the efficacy of concurrent antibiotic treatments like ticarcillin .

Research Findings

Recent studies have focused on optimizing formulations containing clavulanate and cellulose for enhanced delivery and stability:

- Controlled Release Formulations : Research on cellulose acetate films has shown promise for local delivery systems that release clavulanate over extended periods, potentially improving therapeutic outcomes in localized infections .

- Analytical Methods : A validated UV spectrophotometric method was developed for simultaneous determination of potassium clavulanate and amoxicillin, facilitating better monitoring of drug levels in clinical settings .

Propriétés

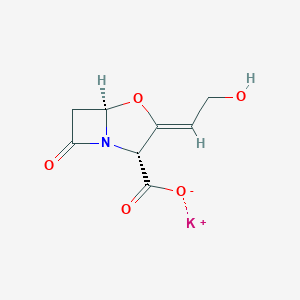

Numéro CAS |

61177-45-5 |

|---|---|

Formule moléculaire |

C8H9KNO5 |

Poids moléculaire |

238.26 g/mol |

Nom IUPAC |

potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |

Clé InChI |

FERIANDDKNFRJI-JSYANWSFSA-N |

SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

SMILES isomérique |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |

SMILES canonique |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |

Key on ui other cas no. |

61177-45-5 |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Numéros CAS associés |

58001-44-8 (Parent) |

Synonymes |

BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.